molecular formula C8H11BrN2O B1445182 4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole CAS No. 1258452-60-6

4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole

Cat. No.: B1445182
CAS No.: 1258452-60-6
M. Wt: 231.09 g/mol
InChI Key: VORVZBFZCQOHQZ-UHFFFAOYSA-N
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Description

4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole is an organic compound with the molecular formula C8H11BrN2O. It is a pyrazole derivative that contains a bromine atom and a methyloxetane group. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Attachment of the methyloxetane group: This step involves the reaction of the brominated pyrazole with a methyloxetane derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl or aryl-alkyl derivatives.

Scientific Research Applications

4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: Lacks the methyloxetane group, making it less versatile in certain chemical reactions.

    1-((3-Methyloxetan-3-yl)methyl)-1H-pyrazole:

    4-Chloro-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the methyloxetane group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

4-bromo-1-[(3-methyloxetan-3-yl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-8(5-12-6-8)4-11-3-7(9)2-10-11/h2-3H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORVZBFZCQOHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of NaH (98 mg, 55% in mineral oil, 2.25 mmol) in DMF (1.2 ml) was added a solution of 4-bromopyrazole (300 mg, 2.04 mmol) in DMF (2 ml). The reaction mixture was stirred at room temperature for 15 minutes before a solution of 3-bromomethyl-3-methyloxetane (404 mg, 2.45 mmol) in DMF (2 ml) was added slowly. The mixture was stirred at room temperature for 1.5 h, then diluted with saturated NaHCO3 solution and extracted with 3 times with EtOAc. The combined organic layers were washed 2 times with water and with brine, dried (Na2SO4) and evaporated. The remaining colorless oil was purified by silica gel chromatography (heptane/EtOAc 80:20-50:50) to obtain the title compound (444 mg, 94%) as colorless oil. MS (EI): 231.2 (M+H)+.
Name
Quantity
98 mg
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
404 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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